3-Chloro-4-[(2-chloro-6-nitrophenyl)methoxy]-5-methoxybenzaldehyde

Catalog No.
S14716347
CAS No.
634168-18-6
M.F
C15H11Cl2NO5
M. Wt
356.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-4-[(2-chloro-6-nitrophenyl)methoxy]-5-met...

CAS Number

634168-18-6

Product Name

3-Chloro-4-[(2-chloro-6-nitrophenyl)methoxy]-5-methoxybenzaldehyde

IUPAC Name

3-chloro-4-[(2-chloro-6-nitrophenyl)methoxy]-5-methoxybenzaldehyde

Molecular Formula

C15H11Cl2NO5

Molecular Weight

356.2 g/mol

InChI

InChI=1S/C15H11Cl2NO5/c1-22-14-6-9(7-19)5-12(17)15(14)23-8-10-11(16)3-2-4-13(10)18(20)21/h2-7H,8H2,1H3

InChI Key

QEUAGALQQSDDQB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Cl)OCC2=C(C=CC=C2Cl)[N+](=O)[O-]

3-Chloro-4-[(2-chloro-6-nitrophenyl)methoxy]-5-methoxybenzaldehyde is a complex organic compound characterized by its unique structure, which includes a chloro group, methoxy groups, and a nitrophenyl moiety. This compound belongs to the class of substituted benzaldehydes and is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals. The presence of both chloro and nitro substituents suggests that it may exhibit interesting chemical reactivity and biological activity.

The chemical reactivity of 3-Chloro-4-[(2-chloro-6-nitrophenyl)methoxy]-5-methoxybenzaldehyde can be influenced by its functional groups. Common reactions that may occur include:

  • Nucleophilic Substitution: The chloro groups can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Electrophilic Aromatic Substitution: The aromatic system can participate in electrophilic substitution reactions, where electrophiles such as halogens or nitro groups can be added to the benzene ring.
  • Oxidation and Reduction: The aldehyde functional group can be oxidized to form carboxylic acids or reduced to alcohols, depending on the reaction conditions.

These reactions make the compound a valuable intermediate in organic synthesis.

  • Antimicrobial Properties: Substituted benzaldehydes often exhibit antimicrobial activity against bacteria and fungi.
  • Anticancer Activity: Some derivatives have demonstrated potential anticancer effects, possibly through mechanisms involving apoptosis induction or cell cycle arrest.
  • Enzyme Inhibition: Compounds with nitro groups are known to inhibit certain enzymes, which could be relevant for therapeutic applications.

Further studies would be necessary to elucidate the specific biological activities of this compound.

The synthesis of 3-Chloro-4-[(2-chloro-6-nitrophenyl)methoxy]-5-methoxybenzaldehyde can involve several steps:

  • Preparation of 2-Chloro-6-nitrophenol: This can be achieved through nitration of chlorophenol.
  • Formation of the Methoxy Group: Methylation reactions using methyl iodide or dimethyl sulfate can introduce methoxy groups onto the aromatic ring.
  • Aldehyde Formation: The final step involves converting an appropriate precursor into the aldehyde form, potentially through oxidation or formylation reactions.

Each step must be optimized for yield and purity to produce the desired compound effectively.

3-Chloro-4-[(2-chloro-6-nitrophenyl)methoxy]-5-methoxybenzaldehyde has potential applications in:

  • Pharmaceuticals: As an intermediate in the synthesis of biologically active compounds.
  • Agrochemicals: In the development of pesticides or herbicides due to its potential biological activity.
  • Dyes and Pigments: Its unique structure may allow for use in dye formulations due to its color properties.

Interaction studies involving 3-Chloro-4-[(2-chloro-6-nitrophenyl)methoxy]-5-methoxybenzaldehyde could focus on:

  • Protein Binding Studies: Understanding how this compound interacts with proteins could provide insights into its mechanism of action in biological systems.
  • Reactivity with Nucleophiles: Investigating how different nucleophiles react with the chloro groups could reveal potential pathways for further chemical transformations.

These studies are crucial for assessing the compound's safety and efficacy in various applications.

Several compounds share structural similarities with 3-Chloro-4-[(2-chloro-6-nitrophenyl)methoxy]-5-methoxybenzaldehyde. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
3-Chloro-4-methoxybenzaldehydeChloro and methoxy substituentsSimpler structure without nitro group
2-Chloro-4-nitrophenolNitro group on a chlorophenolFocuses on phenolic properties
5-Methoxy-2-chlorobenzaldehydeMethoxy and chloro substituentsLacks nitro group but retains similar functionality
2-Chloro-6-nitroanilineContains amino group along with chloro and nitroExhibits different reactivity due to amino group

These comparisons highlight the unique combination of functional groups in 3-Chloro-4-[(2-chloro-6-nitrophenyl)methoxy]-5-methoxybenzaldehyde, setting it apart from its analogs while also suggesting potential areas for further research into its properties and applications.

XLogP3

3.9

Hydrogen Bond Acceptor Count

5

Exact Mass

355.0014278 g/mol

Monoisotopic Mass

355.0014278 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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